molecular formula C11H22N2O2 B1452604 (S)-tert-butyl 4-aminoazepane-1-carboxylate CAS No. 878630-84-3

(S)-tert-butyl 4-aminoazepane-1-carboxylate

Cat. No.: B1452604
CAS No.: 878630-84-3
M. Wt: 214.3 g/mol
InChI Key: YCOKHOLOSGJEGL-VIFPVBQESA-N
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Description

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the azepane ring, which can be derived from commercially available starting materials.

    Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the azepane ring.

    Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 4-aminoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, substitution may result in various substituted derivatives, and hydrolysis will yield carboxylic acids and alcohols.

Scientific Research Applications

(S)-tert-butyl 4-aminoazepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in research to study the effects of azepane derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-aminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound of (S)-tert-butyl 4-aminoazepane-1-carboxylate, which lacks the tert-butyl and carboxylate groups.

    Piperidine: A six-membered nitrogen-containing heterocycle, similar in structure but with one fewer carbon atom.

    Morpholine: A six-membered ring containing both nitrogen and oxygen, offering different chemical properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules. The carboxylate group enhances its solubility and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl (4S)-4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKHOLOSGJEGL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652759
Record name tert-Butyl (4S)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878630-84-3
Record name tert-Butyl (4S)-4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(tert-butoxycarbonyl)-hexahydro-1H-azepin-4-one (0.5 g, 2.34 mmoles), O-benzylhydroxylamine hydrochloride (0.41 g, 2.57 mmoles) and ammonium acetate (0.45 g, 5.86 mmoles) in methanol (10 mL) was refluxed for 1.2 hours. The solvent was evaporated in vacuo and the crude oxime was purified by flash column chromatography (hexanes:ethyl acetate 100:0 to 50:50). The product was taken in 4N NH3 in methanol (10 mL) and added 10% by weight Pd/C (100 mg) and stirred over H2 at balloon pressure for twelve hours. The reaction was filtered through a pad of celite and filtrate evaporated in vacuo to provide the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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